REACTION_CXSMILES
|
CC([NH:4][C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11](=[O:13])[NH:10][C:9]=2[CH:14]=1)C.[N+](C1C=CC2OC(=O)NC=2C=1)([O-])=O>C(O)(=O)C>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11](=[O:13])[NH:10][C:9]=2[CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)NC=1C=CC2=C(NC(O2)=O)C1
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Name
|
|
Quantity
|
8.08 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=O)C1
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Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ar was bubbled for 10 min
|
Duration
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10 min
|
Type
|
ADDITION
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Details
|
Palladium on C (10%. 0.5 g) was added carefully
|
Type
|
FILTRATION
|
Details
|
mixture was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(NC(O2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |